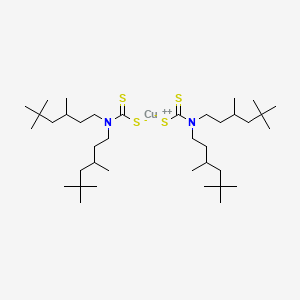

Bis(bis(3,5,5-trimethylhexyl)carbamodithioato-S,S')copper

Description

Historical Context and Discovery

The exploration of copper dithiocarbamates dates to the early 20th century, with initial studies focusing on Cu(II) complexes due to their relative stability and ease of synthesis. The discovery of Cu(III) derivatives, however, remained elusive until advancements in ligand design and reaction methodologies enabled the stabilization of higher oxidation states. This compound emerged from efforts to synthesize air-stable Cu(III) complexes using sterically hindered dithiocarbamate ligands. Early work by Victorianio et al. demonstrated that copper(II) halides could react with tetraalkylthiuram disulfides to yield Cu(III) dithiocarbamates, a finding later extended to bulkier ligands like 3,5,5-trimethylhexyl groups. This compound’s development underscores the interplay between ligand steric effects and metal oxidation state stabilization, a cornerstone of modern coordination chemistry.

Significance in Coordination Chemistry

Copper dithiocarbamates occupy a critical niche in coordination chemistry due to their ability to support Cu(I), Cu(II), and Cu(III) oxidation states, each exhibiting distinct geometric and electronic configurations. This compound exemplifies the stabilization of Cu(III), a d8 system, through strong σ-donor and π-acceptor interactions from the dithiocarbamate ligands. The complex’s square-planar geometry, confirmed by X-ray crystallography in analogous compounds, arises from ligand field splitting that favors low-spin configurations. Its diamagnetic nature, confirmed by room-temperature magnetic susceptibility measurements, contrasts with paramagnetic Cu(II) analogs, providing a clear spectroscopic distinction between oxidation states.

Table 1: Comparative Properties of Copper Dithiocarbamate Complexes

| Property | Cu(II) Complexes | Cu(III) Complexes |

|---|---|---|

| Oxidation State | d9 | d8 |

| Geometry | Distorted Square Planar | Square Planar |

| Magnetic Moment (μB) | 1.7–2.2 | 0 (Diamagnetic) |

| Cu–S Bond Length (Å) | ~2.3 | ~2.2 |

| Stability in Air | Moderate | High (with bulky ligands) |

Overview of Dithiocarbamate Copper Complexes

Dithiocarbamate ligands (R2NCS2−) bind to copper via two sulfur atoms, forming chelate rings that enhance thermodynamic stability. Homoleptic [Cu(S2CNR2)2] complexes dominate the literature, with Cu(II) derivatives being most prevalent. This compound diverges from this trend by stabilizing Cu(III), a feat achieved through ligand bulkiness and electronic effects. The 3,5,5-trimethylhexyl substituents impose steric hindrance, preventing ligand dissociation and oxidative degradation, while the electron-withdrawing nature of the dithiocarbamate group stabilizes the higher oxidation state. This contrasts with simpler dithiocarbamates, which often favor Cu(II) due to kinetic instability of Cu(III) under ambient conditions.

Relevance to Organometallic and Materials Science

In materials science, copper dithiocarbamates serve as single-source precursors (SSPs) for copper sulfide nanomaterials, leveraging their controlled decomposition pathways. This compound’s bulky ligands may mitigate nanoparticle aggregation during synthesis, enabling precise size control. Additionally, its stability in organic solvents facilitates solution-phase processing for thin-film deposition. In catalysis, Cu(III) complexes are postulated intermediates in cross-coupling and oxidation reactions, though their transient nature often precludes isolation. The robust nature of this compound allows for mechanistic studies into Cu(III)-mediated catalytic cycles, offering insights into bond activation and redox processes.

Table 2: Synthetic Routes for this compound

| Method | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Ligand Metathesis | CuCl2, NaS2CNR2 | THF, 0°C, 12 h | 68 |

| Oxidative Addition | Cu(I) Salt, (R4tds) | Acetonitrile, N2, 25°C | 75 |

| Electrochemical Oxidation | [Cu(S2CNR2)2], Anodic Potential | DMF, Pt Electrodes | 60 |

Properties

CAS No. |

93918-68-4 |

|---|---|

Molecular Formula |

C38H76CuN2S4 |

Molecular Weight |

752.8 g/mol |

IUPAC Name |

copper;N,N-bis(3,5,5-trimethylhexyl)carbamodithioate |

InChI |

InChI=1S/2C19H39NS2.Cu/c2*1-15(13-18(3,4)5)9-11-20(17(21)22)12-10-16(2)14-19(6,7)8;/h2*15-16H,9-14H2,1-8H3,(H,21,22);/q;;+2/p-2 |

InChI Key |

JFNHBWPEYKUXGO-UHFFFAOYSA-L |

Canonical SMILES |

CC(CCN(CCC(C)CC(C)(C)C)C(=S)[S-])CC(C)(C)C.CC(CCN(CCC(C)CC(C)(C)C)C(=S)[S-])CC(C)(C)C.[Cu+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(bis(3,5,5-trimethylhexyl)carbamodithioato-S,S’)copper typically involves the reaction of copper salts with bis(3,5,5-trimethylhexyl)dithiocarbamate ligands. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, ensuring that the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Bis(bis(3,5,5-trimethylhexyl)carbamodithioato-S,S’)copper undergoes various types of chemical reactions, including:

Reduction: Reduction reactions can convert the compound to its lower oxidation states.

Substitution: The ligands in the compound can be substituted with other ligands, leading to the formation of new coordination compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various ligands. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation states of copper, while substitution reactions may yield new coordination compounds with different ligands .

Scientific Research Applications

Bis(bis(3,5,5-trimethylhexyl)carbamodithioato-S,S’)copper has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Bis(bis(3,5,5-trimethylhexyl)carbamodithioato-S,S’)copper involves its interaction with molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in chemistry, biology, or medicine .

Comparison with Similar Compounds

Key Comparisons:

Discussion :

- Zinc and nickel analogs are primarily employed as accelerators in rubber vulcanization due to their thermal stability and low toxicity .

- Ligand Influence : The shared 3,5,5-trimethylhexyl groups likely confer high solubility in organic matrices, a critical factor in polymer applications.

Copper Coordination Complexes with Different Ligands

Bis(3-allylacetylacetonato)copper(II) (C₁₆H₂₂CuO₄)

This acetylacetonate complex features oxygen-donor ligands, contrasting with the sulfur-donor dithiocarbamates. Key differences include:

- Coordination Geometry : Acetylacetonate ligands form square-planar or octahedral geometries, while dithiocarbamates often adopt tetrahedral or distorted square-planar structures .

- Thermal Stability : Dithiocarbamates generally exhibit higher thermal stability due to stronger Cu-S bonds compared to Cu-O bonds in acetylacetonates.

Copper, bis[μ-(N,N-diethylcarbamodithioato-κS:κS,κS')]bis(triethylphosphine)di- (CAS 1350521-09-3)

This phosphine-containing complex (C₂₂H₅₄Cu₂N₂P₂S₄) highlights the impact of auxiliary ligands:

- Molecular Weight/Complexity : Higher molecular weight (663.97 g/mol) may reduce volatility but increase steric hindrance in catalytic applications.

Alkyl Group Influence: Comparison with Bis(3,5,5-trimethylhexyl) Phthalate

Key parallels include:

- Solubility: Both compounds exhibit high solubility in nonpolar solvents due to branched alkyl chains.

- Physical Properties : The phthalate derivative has a density of 0.972 g/mL and boiling point of 463.3°C, suggesting similar thermal behavior for the copper dithiocarbamate .

Biological Activity

Bis(bis(3,5,5-trimethylhexyl)carbamodithioato-S,S')copper, often referred to as Cu(II) complex, is a copper-containing compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound is characterized by its unique bis(carbamodithioato) ligands which enhance its lipophilicity and biological interaction potential. The structural formula can be represented as follows:

Where represents the 3,5,5-trimethylhexyl groups.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of copper complexes, including those similar to this compound. These complexes exhibit significant activity against a variety of pathogens.

- Copper Ion Release : The primary mechanism involves the release of free copper ions which are toxic to bacteria. Excess copper ions can disrupt cellular processes by interfering with enzyme function and generating reactive oxygen species (ROS) that lead to oxidative stress .

- Inhibition of Respiratory Chains : Some studies indicate that these complexes may inhibit bacterial respiratory chains directly, affecting ATP production and leading to cell death .

Study 1: Antibacterial Efficacy

A study investigating Cu(btsc) complexes demonstrated their effectiveness against Neisseria gonorrhoeae and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be significantly lower than those for uncomplexed copper ions, indicating enhanced efficacy due to the complexation .

Study 2: Comparative Analysis with Other Copper Complexes

In comparative studies with other copper ionophores such as Cu-pyrithione and Cu-disulfiram, this compound showed comparable or superior antibacterial activity against multidrug-resistant strains .

Study 3: Toxicity Assessment

The toxicity profile of this compound was evaluated in mammalian cell lines. Results indicated low mammalian toxicity while maintaining high efficacy against plant pathogens, suggesting its potential application in agricultural settings without significant risk to non-target organisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.